molecular formula C14H21N3O4 B14844842 3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid

3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid

Cat. No.: B14844842
M. Wt: 295.33 g/mol
InChI Key: IMNNSVQSECNOED-UHFFFAOYSA-N
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Description

3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amino functionality, which is a common practice in organic synthesis to prevent unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

3-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(15)11(12(18)19)17-8-9/h7-8H,4-6,15H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

IMNNSVQSECNOED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)C(=O)O)N

Origin of Product

United States

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